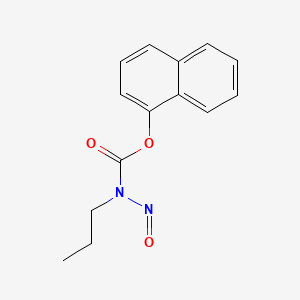

1-Naphthyl-N-propyl-N-nitrosocarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76206-37-6 |

|---|---|

Molecular Formula |

C14H14N2O3 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

naphthalen-1-yl N-nitroso-N-propylcarbamate |

InChI |

InChI=1S/C14H14N2O3/c1-2-10-16(15-18)14(17)19-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 |

InChI Key |

GFGURFSGUIILIB-UHFFFAOYSA-N |

SMILES |

CCCN(C(=O)OC1=CC=CC2=CC=CC=C21)N=O |

Canonical SMILES |

CCCN(C(=O)OC1=CC=CC2=CC=CC=C21)N=O |

Other CAS No. |

76206-37-6 |

Synonyms |

1-naphthyl-N-propyl-N-nitrosocarbamate 1-NPNCB |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of 1 Naphthyl N Propyl N Nitrosocarbamate

Enzymatic Activation Mechanisms

The initial step in the bioactivation of many N-nitroso compounds is an enzymatic process that prepares the molecule for subsequent chemical transformations. While some N-nitrosamides can decompose spontaneously, enzymatic activation, particularly through oxidation, is a key pathway for many N-nitroso compounds.

Cytochrome P450-Mediated α-Hydroxylation

A primary route for the metabolic activation of N-nitrosamines involves α-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov This process entails the oxidation of a carbon atom adjacent (in the α-position) to the nitroso group. For compounds with alkyl chains, such as the propyl group in 1-Naphthyl-N-propyl-N-nitrosocarbamate, this enzymatic action is crucial.

Studies on structurally related N-nitrosodialkylamines, such as N-nitrosodipropylamine (NDPA), have provided insights into this pathway. The metabolism of NDPA by rat liver microsomes has been shown to occur at the α-position, supporting the role of this metabolic step in the bioactivation of such compounds. nih.gov Research has identified specific CYP isozymes involved in this process. In vitro investigations with liver microsomes and purified CYP isoforms have demonstrated that cytochrome P450 2B1 is highly effective in catalyzing the α-hydroxylation of long-chain nitrosamines. nih.gov Furthermore, studies with human liver microsomes have implicated CYP2E1 as a major isoform responsible for the metabolism of NDPA, particularly at low concentrations. oup.com The enzymatic depropylation of NDPA leads to the formation of propionaldehyde. oup.commdpi.com

The α-hydroxylation of the propyl group in this compound would result in an unstable α-hydroxy-N-nitrosocarbamate intermediate. This intermediate is prone to spontaneous decomposition, leading to the formation of highly reactive electrophilic species.

Other Oxidative and Reductive Biotransformations

Beyond α-hydroxylation, other oxidative and reductive pathways contribute to the biotransformation of N-nitroso compounds. For instance, the metabolism of NDPA can also occur at the β- and γ-positions of the propyl group, leading to the formation of hydroxylated metabolites. mdpi.com

Another significant biotransformation is denitrosation, the removal of the nitroso group. This process can be catalyzed by cytochrome P450 enzymes and is generally considered a detoxification pathway, as it prevents the formation of alkylating agents. mdpi.compsu.edu Studies have shown that human liver microsomes can catalyze the denitrosation of various nitrosamines. psu.edu The ratio of denitrosation to dealkylation (resulting from α-hydroxylation) can vary depending on the specific nitrosamine (B1359907) structure and its concentration. psu.edu For NDPA, enzymatic denitrosation results in the formation of nitrite. oup.com

Formation of Reactive Intermediates

The enzymatic activation of this compound ultimately leads to the generation of highly reactive intermediates that are responsible for its biological effects.

Diazonium Ion Generation

Following α-hydroxylation, the resulting unstable α-hydroxy-N-nitrosocarbamate undergoes spontaneous decomposition. This breakdown is a critical step that leads to the formation of a propyldiazonium ion. mdpi.comnih.gov The generation of this diazonium ion is a common feature in the bioactivation of many N-nitroso compounds. nih.gov This reactive species is a potent electrophile.

Alkylating Species Formation

The propyldiazonium ion is itself a powerful alkylating agent. However, it can further decompose through the elimination of a nitrogen molecule to form a propyl carbenium ion. nih.govnih.gov Both the diazonium ion and the carbenium ion are electrophilic species capable of reacting with nucleophilic sites in cellular macromolecules, such as DNA. nih.gov This process of alkylation, the transfer of the propyl group to a biological molecule, is a key mechanism of action for many carcinogenic N-nitroso compounds. Studies with N-nitrosodi-n-propylamine have shown that it leads to the formation of 7-n-propylguanine (B11905420) in hepatic DNA, indicating that the propyl group is transferred to the DNA molecule. researchgate.net

Detoxification Pathways and Their Modulation

The organism possesses several mechanisms to detoxify N-nitroso compounds and their reactive metabolites, thereby mitigating their harmful effects.

One of the primary detoxification routes for N-nitrosamides and N-nitrosocarbamates involves enzymatic hydrolysis by carboxylesterases. oup.com These enzymes, found in high concentrations in rodent and rabbit plasma as well as in the microsomal fraction of liver and other tissues, can rapidly decompose and inactivate these compounds. oup.com

Another important detoxification mechanism is the conjugation of the compound or its metabolites with endogenous molecules, such as glutathione (B108866) (GSH). Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of electrophilic compounds with GSH. nih.gov This process increases the water solubility of the xenobiotic, facilitating its excretion from the body. The chemical structure of the N-nitroso compound plays a significant role in its interaction with the glutathione system. For instance, treatment of mice with different N-nitrosamines has been shown to alter the levels of hepatic GSH and the activities of glutathione reductase and GST. nih.gov Specifically, some nitrosamines can lead to a decrease in GSH levels and inhibit GST activity, while others may have the opposite effect. nih.gov

The balance between metabolic activation and detoxification can be modulated by various factors. For example, the activity of CYP enzymes can be induced or inhibited by various chemicals, which in turn can alter the rate of α-hydroxylation and the formation of reactive intermediates. Similarly, the efficiency of detoxification pathways can be influenced by the levels of cofactors like glutathione and the activity of enzymes such as carboxylesterases and GSTs.

Denitrosation Processes

There is no available research that investigates or describes the denitrosation of this compound. This metabolic process, which would involve the removal of the nitroso group, has not been documented for this specific compound.

Conjugation Reactions and Metabolite Excretion

Information regarding the conjugation reactions (such as glucuronidation or sulfation) that this compound or its potential metabolites might undergo is not available in the current body of scientific literature. Consequently, there are no data on the excretion pathways or the identification of excreted metabolites for this compound.

In Vitro Metabolic Models and Systems

The use of in vitro models to study the metabolism of this compound has not been reported in the available scientific literature.

Liver Microsomal Systems

No studies were found that utilized liver microsomal systems to investigate the metabolism of this compound. Such systems are commonly used to study the role of cytochrome P450 enzymes in the oxidative metabolism of xenobiotics.

Isolated Hepatocyte Models

There is no documented use of isolated hepatocyte models for the study of the biotransformation of this compound. These models, which provide a more complete enzymatic profile than microsomal systems, have not been applied to this compound according to available data.

Recombinant Enzyme Systems for Specific Pathway Elucidation

No research has been published that employs recombinant enzyme systems to identify the specific enzymes responsible for any potential metabolic pathways of this compound.

Molecular Mechanisms of Genotoxicity and Dna Interaction

DNA Adduct Formation

DNA adducts are segments of DNA that have become covalently bonded to a chemical. This modification can disrupt the normal functioning of the DNA molecule, including replication and transcription. For N-nitroso compounds, the formation of DNA adducts is a key initiating event in their genotoxic mechanism.

While specific adducts for 1-Naphthyl-N-propyl-N-nitrosocarbamate have not been characterized in available studies, the broader family of N-nitrosamides is known to act as alkylating agents. wikipedia.org These compounds can spontaneously decompose to form reactive intermediates that transfer alkyl groups to nucleophilic sites on DNA bases. wikipedia.org Common alkylation adducts include modifications at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.

In contrast, other N-nitroso compounds, such as certain nitrosamines, require metabolic activation by enzymes like cytochrome P450s to generate these reactive species. nih.govnih.govresearchgate.net This metabolic activation can lead to the formation of various adduct types, including methyl and pyridyloxobutyl (POB) adducts, depending on the structure of the parent nitrosamine (B1359907). nih.gov However, without specific metabolic studies on this compound, the formation of such adducts remains speculative.

Table 1: General Types of DNA Adducts Formed by N-Nitroso Compounds

| Adduct Type | General Mechanism of Formation | Potential Precursor Class |

| Alkylation Adducts | Spontaneous or enzymatic generation of an alkylating agent that reacts with DNA. | N-Nitrosamides, N-Nitrosamines |

| Pyridyloxobutyl (POB) Adducts | Metabolic activation of tobacco-specific nitrosamines. | Tobacco-Specific Nitrosamines |

| Methyl Adducts | Metabolic activation of nitrosamines like N-nitrosodimethylamine (NDMA). nih.gov | N-Nitrosamines |

This table represents general information for the broader class of N-nitroso compounds and is not based on specific data for this compound.

The kinetics and positional specificity of DNA adduct formation are critical determinants of a compound's mutagenic potential. Factors influencing these parameters include the chemical reactivity of the ultimate carcinogen, the accessibility of different sites within the DNA helix, and the sequence context of the DNA. No studies detailing the adduct formation kinetics or positional specificity for this compound were identified.

Cells possess a variety of DNA repair pathways to counteract the deleterious effects of DNA adducts. The persistence of a particular adduct, and therefore its likelihood of leading to a mutation, is dependent on the efficiency of these repair systems. For instance, O6-methylguanine is a highly miscoding lesion that can be repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). The persistence of such adducts can lead to G:C to A:T transition mutations. Information regarding the specific DNA repair mechanisms activated in response to adducts formed by this compound is not available.

Induction of DNA Damage

Beyond the formation of discrete adducts, genotoxic agents can also induce structural damage to the DNA, such as strand breaks.

Single-strand breaks (SSBs) are interruptions in one of the two strands of the DNA double helix. These can arise as a direct result of chemical attack on the phosphodiester backbone or as intermediates in the cellular processing of DNA adducts, particularly during base excision repair. Some N-nitroso compounds have been shown to induce DNA strand breakage in cellular assays. nih.gov However, specific data on the induction of single-strand breaks by this compound is absent from the current scientific literature.

Double-strand breaks (DSBs) are considered one of the most severe forms of DNA damage, as they can lead to chromosomal rearrangements and cell death if not properly repaired. DSBs can be induced by various mechanisms, including the processing of closely spaced single-strand breaks on opposite DNA strands. There is no available research to indicate whether this compound induces double-strand breaks.

Chromosomal Aberrations and Genomic Instability

No studies were found that investigated the ability of this compound to induce chromosomal aberrations, such as breaks, fusions, or aneuploidy, or to promote broader genomic instability in any cell type.

Molecular Initiating Events in Genotoxic Processes

Direct Interaction with Nucleic Acids (DNA, RNA)

There is no available research on whether this compound or its metabolites can directly bind to DNA or RNA to form adducts, which is a common initiating event for many genotoxic compounds.

Protein Alkylation and Functional Perturbations

Information regarding the potential for this compound to alkylate proteins, which could interfere with critical cellular functions including DNA repair and replication, is not available in the current scientific literature.

Cellular and Molecular Response Pathways to DNA Perturbations

DNA Damage Response Signaling Pathways

No data exists to describe the activation of DNA damage response (DDR) pathways, such as the ATM-Chk2 or ATR-Chk1 pathways, following exposure to this compound.

Cell Cycle Checkpoint Activation

There is no information on whether this compound can trigger cell cycle arrest at key checkpoints (e.g., G1/S, S-phase, or G2/M), a crucial cellular defense mechanism against genotoxic stress.

Structure Activity Relationships and Mechanistic Insights

Impact of Substituent Modifications on Reactive Intermediate Formation

The formation of reactive intermediates from 1-Naphthyl-N-propyl-N-nitrosocarbamate is central to its mode of action. As a nitrosocarbamate, it is predisposed to decompose and form a highly reactive electrophilic species. This decomposition does not typically require enzymatic activation. The key reactive intermediate is expected to be a propyldiazonium ion or a related carbocationic species, which is a potent alkylating agent capable of reacting with cellular macromolecules like DNA. researchgate.netnih.gov

Substituent modifications, particularly on the naphthyl ring, would significantly impact the formation of these reactive intermediates. The electronic properties of any substituents on the naphthyl ring would alter the stability of the leaving group (the naphthyl carbamate (B1207046) portion), thereby influencing the rate of decomposition and the generation of the reactive propyldiazonium ion.

For example, electron-withdrawing groups on the naphthyl ring would make the carbamate a better leaving group, likely accelerating the decomposition of the nitrosocarbamate and the formation of the reactive intermediate. Conversely, electron-donating groups would be expected to decrease the rate of decomposition.

Studies on related nitroaromatic compounds have demonstrated the profound effect of substituents on reactivity. For instance, in nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring were found to accelerate fragmentation, which is consistent with the stabilization of a developing positive charge on the benzylic carbon. rsc.org While the naphthyl system is different, the underlying principles of electronic effects on reaction rates are applicable.

The table below illustrates the expected impact of hypothetical substituents on the naphthyl ring of this compound on the formation of reactive intermediates.

| Substituent Type on Naphthyl Ring | Expected Effect on the Rate of Reactive Intermediate Formation | Rationale |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Increase | Stabilizes the negative charge on the leaving group (naphthoxide), making it a better leaving group. |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decrease | Destabilizes the negative charge on the leaving group, making it a poorer leaving group. |

| Halogens (e.g., -Cl, -Br) | Moderate Increase | Inductive electron withdrawal would likely dominate, leading to an increased rate of decomposition. |

Steric and Electronic Effects on Compound Reactivity and Metabolic Activation

The reactivity of this compound is governed by a combination of steric and electronic effects. As a nitrosocarbamate, its primary mode of reactivity is through the decomposition to an electrophilic alkylating agent, a process that is generally not dependent on metabolic activation.

Electronic Effects: The electronic character of both the naphthyl and propyl groups influences the compound's stability and reactivity. The naphthyl group, being an aromatic system, can exert significant electronic effects. The presence of the electron-rich pi-system of the naphthalene (B1677914) ring can influence the electronic environment around the carbamate linkage. Studies on N-benzylpivalamides have shown that electron-releasing groups on the aromatic ring increase the rate of N-nitrosation, while electron-withdrawing groups decrease it. nih.gov While this pertains to the formation of the N-nitroso compound, it underscores the sensitivity of the N-nitrosoamide functionality to electronic perturbations from an attached aryl group. In the decomposition of this compound, the electronic nature of the naphthyl ring will affect the stability of the resulting naphthoxide leaving group.

Steric Effects: Steric hindrance plays a crucial role in the reactivity of N-nitroso compounds. In the case of this compound, both the propyl group and the peri-hydrogen on the naphthalene ring (at the 8-position) can create steric congestion around the N-nitrosocarbamate functional group. This steric bulk can influence the conformation of the molecule and potentially affect the rate of decomposition. For N-nitrosoamides in general, a diminution of steric crowding around the N-nitroso moiety has been shown to encourage the denitrosative pathway.

The following table outlines the key steric and electronic effects at play in this compound.

| Molecular Feature | Steric/Electronic Effect | Impact on Reactivity |

| N-Propyl Group | Steric Bulk: Larger than a methyl or ethyl group. | May influence the approach of nucleophiles and the conformational dynamics of the molecule. |

| Electronic Effect: Weakly electron-donating. | Can influence the stability of adjacent reactive centers. | |

| Naphthyl Group | Steric Bulk: The peri-hydrogen at the C8 position can sterically interact with the N-nitrosocarbamate group. | Can restrict rotation and influence the preferred conformation, potentially affecting the ease of decomposition. |

| Electronic Effect: A large, polarizable aromatic system. | Influences the stability of the leaving group during decomposition. The electron density of the ring can be modulated by substituents. rsc.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) studies are valuable in silico tools for predicting the biological activity of chemical compounds based on their molecular structures. For N-nitroso compounds, QSAR models have been developed to predict their carcinogenic potency and toxicity. nih.govmdpi.com

While no specific QSAR studies have been published for this compound, the principles derived from QSAR analyses of broader classes of N-nitroso compounds can provide mechanistic insights. These studies often identify key molecular descriptors that correlate with biological activity. For N-nitroso compounds, these descriptors frequently relate to the electronic properties of the molecule, its size and shape, and its ability to be metabolically activated.

A QSAR study on the acute oral toxicity of N-nitroso compounds found that polarizability, ionization potential, and the presence of C-O bonds were significant factors. mdpi.com Another QSAR modeling approach for N-nitrosamine carcinogenicity utilized a combination of quantum mechanical and classical descriptors to predict the 50% tumor dose (TD₅₀). nih.gov

For this compound, a hypothetical QSAR model would likely incorporate descriptors such as:

Electronic Descriptors: Parameters related to the electron distribution, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges on the nitroso nitrogen and the carbonyl carbon. These would reflect the ease of decomposition and the electrophilicity of the resulting reactive species.

Steric Descriptors: Molecular volume, surface area, and specific shape indices that would quantify the steric hindrance around the reactive center.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms in the molecule.

The development of a specific QSAR model for a series of N-aryl-N-alkyl-N-nitrosocarbamates, including this compound, would be a powerful tool for understanding the precise contributions of the naphthyl and alkyl moieties to the compound's genotoxic potential and for predicting the activity of related, untested compounds.

The table below presents a hypothetical set of molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.

| Descriptor Class | Specific Descriptor Examples | Potential Mechanistic Insight |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Relates to the ease of decomposition, electrophilicity of reactive intermediates, and interactions with biological targets. |

| Steric | Molecular Volume, Surface Area, Ovality | Quantifies the influence of molecular size and shape on accessing biological targets and on the stability of the compound. |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular branching and complexity, which can correlate with transport and binding properties. |

| Thermodynamic | Heat of Formation, Solvation Energy | Provides information on the stability of the molecule and its interactions with the biological environment. |

Advanced Methodologies for Investigating 1 Naphthyl N Propyl N Nitrosocarbamate

Analytical Techniques for Metabolite and Adduct Detection

The biotransformation of 1-Naphthyl-N-propyl-N-nitrosocarbamate can lead to the formation of various metabolites and DNA or protein adducts. Identifying these products is crucial for understanding its mode of action. This requires highly sensitive and specific analytical methods capable of detecting and quantifying trace amounts of these substances in complex biological matrices.

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a cornerstone technology for metabolite profiling due to its high sensitivity and ability to provide detailed structural information. nih.gov Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are frequently employed to analyze plasma and urine samples for comprehensive metabolic profiling. mdpi.com High-resolution mass spectrometry (HRMS) platforms, including Fourier-transform ion cyclotron resonance (FT-ICR-MS) and Orbitrap mass spectrometers, offer exceptional mass accuracy (typically below 5 ppm) and resolution, which are critical for the confident identification of unknown metabolites. nih.govnih.gov

For a compound like this compound, MS-based metabolomics would involve comparing the metabolic profiles of exposed and control biological systems. mdpi.com The use of stable isotope labeling, for instance by synthesizing [pyridine-d4]NNN in studies of a similar class of compounds, can greatly aid in distinguishing compound-specific metabolites from the endogenous metabolome. nih.gov Putative metabolites are identified based on their accurate mass, isotopic pattern, and fragmentation spectra (MS/MS), which provide clues to their chemical structure.

Table 1: Overview of Mass Spectrometry Techniques for Metabolite Analysis

| Technique | Principle | Application in Metabolite/Adduct Detection | Reference |

|---|---|---|---|

| UPLC-MS | Ultra-performance liquid chromatography coupled to a mass spectrometer. | Separates metabolites in complex mixtures (e.g., urine, plasma) before MS detection and identification. | mdpi.com |

| HRMS (Orbitrap, FT-ICR) | Provides high mass resolution and accuracy. | Enables confident elemental composition determination of unknown metabolites and adducts. | nih.govnih.gov |

| Isotope Labeling with HRMS | Use of isotopically labeled parent compounds (e.g., containing 2H or 13C). | Facilitates unambiguous identification of drug-related metabolites against a complex biological background. | nih.gov |

| Tandem MS (MS/MS) | Involves isolation and fragmentation of a specific ion. | Provides structural information for the identification of metabolite structures. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of metabolites. mdpi.com While generally less sensitive than MS, 1H-NMR offers the advantage of being highly quantitative without the need for calibration curves for each analyte, as signal areas are directly proportional to molar concentration. mdpi.com

In the context of this compound metabolism, NMR would be invaluable for the unambiguous structure elucidation of metabolites isolated from biological samples. It can provide precise information on the position of metabolic modifications, such as hydroxylation on the naphthyl ring or alkyl chain. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to assemble the complete chemical structure of novel metabolites. Furthermore, NMR is used to confirm the structure of synthesized metabolite standards, which are then used for definitive identification and quantification in biological samples via other methods like LC-MS. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique in metabolic studies. For carbamate (B1207046) compounds, specific HPLC methods have been developed that often involve specialized detection to enhance sensitivity and selectivity. epa.gov A common approach for carbamates is post-column derivatization followed by fluorescence detection. epa.gov

This process involves separating the parent compound and its metabolites on an HPLC column. The column effluent is then mixed with a reagent that converts the non-fluorescent analytes into fluorescent products. For instance, N-methylcarbamates can be hydrolyzed post-column to form methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to produce a highly fluorescent isoindole derivative. epa.gov This approach provides excellent sensitivity, reaching nanogram-per-milliliter levels. nih.gov Alternatively, a UV detector can be used for less sensitive monitoring. nih.gov Such a system would be adept at quantifying this compound and its metabolites in various matrices following appropriate extraction procedures. epa.govresearchgate.net

In Vitro Cell-Based Models for Mechanistic Studies

In vitro assays are critical for efficiently screening compounds for potential genotoxicity and for investigating the underlying molecular mechanisms without the use of animal testing.

Yeast-Based Genotoxicity Biosensors and DNA Damage Response Assays

Yeast-based assays, particularly those using Saccharomyces cerevisiae, represent a more advanced eukaryotic model for assessing genotoxicity. These biosensors can provide detailed mechanistic insights by monitoring the cellular response to DNA damage. nih.gov A powerful approach involves a collection of yeast strains where different proteins involved in DNA damage and repair pathways are tagged with a Green Fluorescent Protein (GFP). nih.gov

When a genotoxic agent damages DNA, specific repair pathways are activated, leading to increased expression of the corresponding GFP-tagged proteins. By measuring the fluorescence intensity, researchers can determine which pathways are induced by the test compound. nih.govnih.gov This method allows for a high-resolution analysis of the type of DNA damage being caused (e.g., base damage, strand breaks, replication stress) and the cellular response. nih.govnih.gov Studies have used these yeast-based biosensors to successfully evaluate the genotoxicity of nitrosamine (B1359907) compounds and to explore the influence of chemical structure on the genotoxic effect. nih.gov Investigating this compound with this system could reveal subtle genotoxic effects or compensatory cellular stress responses not detected by the Ames test.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-mercaptoethanol |

| 4-(methylthio)-4-(pyridin-3-yl)butanoic acid |

| N'-nitrosonornicotine (NNN) |

| N-acetyl-S-(5-(pyridin-3-yl)-1H-pyrrol-2-yl)-L-cysteine |

| N-methylcarbamates |

| N-nitrosodiphenylamine |

| o-phthalaldehyde |

Mammalian Cell Line Investigations (e.g., DNA repair assays, DNA strand break assessment)

The genotoxic potential of compounds like this compound is frequently evaluated using mammalian cell lines to study DNA damage and repair mechanisms. These in vitro assays provide a controlled environment to observe molecular events such as DNA strand breaks.

One common method for assessing DNA damage is the Comet assay (single-cell gel electrophoresis). nih.gov This technique is used to detect DNA strand breaks in individual cells. nih.gov For instance, studies on similar compounds like N-nitrosodimethylamine have utilized human liver cell lines engineered to express specific cytochrome P450 enzymes, such as CYP2E1 and CYP1A2, to facilitate metabolic activation and subsequent DNA damage. nih.gov The extent of DNA damage is quantified by measuring the migration of DNA from the nucleus, which forms a "comet tail."

Another established technique is alkaline elution, which measures DNA single-strand breaks by analyzing the rate at which DNA passes through a filter under denaturing conditions. nih.gov The rate of elution is proportional to the number of strand breaks. These assays can be performed on various cell types, including hepatocytes and transformed hamster embryo cells, to determine a compound's capacity to induce DNA damage. nih.gov

Table 1: Methodologies for DNA Damage Assessment in Mammalian Cells

| Assay Type | Principle | Endpoint Measured | Typical Cell Lines Used | Reference |

|---|---|---|---|---|

| Comet Assay | Single-cell gel electrophoresis under alkaline conditions. | DNA migration length/intensity (comet tail), indicating strand breaks. | Human liver cells (e.g., THLE cells expressing specific CYPs). | nih.gov |

| Alkaline Elution | Rate of DNA passing through a filter under denaturing (alkaline) conditions. | Rate of elution, proportional to the number of single-strand breaks. | Hepatocytes, Chinese hamster embryo cells. | nih.gov |

| DNA Amplification | Measures the ability of a carcinogen to induce the replication of viral DNA integrated into the host genome. | Selective increase in specific DNA sequences. | SV40-transformed Chinese hamster embryo cells. | nih.gov |

In Vivo Model Systems for Mechanistic Research

In vivo models are indispensable for understanding how a compound is processed within a whole organism, providing insights that cannot be replicated in cell cultures.

Rodent models, particularly rats and mice, are extensively used to study the metabolism and DNA binding of N-nitroso compounds and carbamates. nih.govnih.gov Following administration of the compound, researchers analyze biological samples to identify metabolic pathways and resulting DNA adducts.

Metabolism studies often involve tracking radiolabeled compounds to identify water-soluble metabolites in liver preparations and excreta. nih.gov For the related compound carbaryl (B1668338) (1-naphthyl N-methylcarbamate), studies in mice and rats have identified various metabolites in the liver and bile. nih.gov Research on other carbamates like methomyl (B1676398) in mice has shown that exposure can alter hepatic intermediary metabolism, affecting both lipid and carbohydrate pathways. mdpi.com

The formation of DNA adducts—covalent bonds between a chemical and DNA—is a critical step in chemical carcinogenesis. nih.govnih.gov These adducts are detected and quantified in the DNA of various tissues from treated rodents. nih.gov For N-nitroso compounds, metabolic activation by cytochrome P450 enzymes can lead to intermediates that alkylate DNA, forming adducts that can be detected in tissues susceptible to carcinogenesis. nih.gov

Target organ tropism refers to the tendency of a carcinogen to selectively damage specific organs. This selectivity is often linked to the formation and persistence of DNA adducts in those tissues. nih.gov By measuring adduct levels in different organs of a treated rodent, researchers can correlate the molecular damage with organ-specific toxicity. nih.gov

For example, studies with the carcinogen N-nitrosopyrrolidine in rats showed that the persistence of a specific DNA adduct was greatest in the liver, which is the primary target organ for this compound. nih.gov In contrast, in hamsters, where the lung is a target, adduct persistence was longer in lung DNA compared to liver DNA. nih.gov Similar studies with 3-nitrobenzanthrone (B100140) in rats revealed varying levels of DNA adducts across different organs, with the highest concentrations found in the small intestine, followed by the stomach, kidney, and liver. capes.gov.br This differential adduct distribution provides a molecular basis for understanding why certain organs are more susceptible to the compound's carcinogenic effects.

Table 2: In Vivo Rodent Studies on Related Compounds

| Model | Compound Type | Focus of Study | Key Findings | Reference |

|---|---|---|---|---|

| Rat | N-Nitrosopyrrolidine | DNA Adduct Persistence | Adduct persistence was highest in the target organ (liver). | nih.gov |

| Rat | N'-Nitrosonornicotine (NNN) | DNA Adduct Formation | Pyridyloxobutylates DNA in target tissues like the esophagus and nasal mucosa. | nih.gov |

| Mouse | Carbaryl | Metabolism | Identification of water-soluble metabolites in liver preparations. | nih.gov |

| Mouse | Methomyl | Metabolic Effects | Disruption of hepatic xenobiotic and intermediary metabolism. | mdpi.com |

| Rat | 3-Nitrobenzanthrone | Target Organ Tropism | Highest DNA adduct levels found in the small intestine. | capes.gov.br |

Computational and In Silico Approaches

Computational methods provide powerful predictive tools for investigating the biochemical behavior of compounds, reducing reliance on extensive laboratory testing.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). jbcpm.comnih.gov This method is used to estimate the binding affinity and interaction patterns between the compound and key enzymes, such as those involved in its metabolism (e.g., cytochrome P450s) or toxic action. nih.gov

The process involves generating three-dimensional structures of both the ligand and the target protein. nih.gov Docking software, like AutoDock Vina, then calculates the most stable binding poses and scores them based on binding free energy (kcal/mol). jbcpm.comnih.gov Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov For example, docking studies on cigarette smoke carcinogens with acetylcholinesterase and butyrylcholinesterase enzymes have been used to determine intermolecular binding energies and predict potential neurotoxic interactions. nih.gov

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. wikipedia.orgepa.gov These models are mechanistic, incorporating anatomical, physiological, and biochemical data to predict how a compound will be processed. wikipedia.orgkoreascience.kr

A PBPK model consists of compartments representing different organs and tissues, interconnected by blood flow. wikipedia.orgyoutube.com The model uses a system of differential equations and parameters—such as organ volumes, blood flow rates, and metabolic rates—to predict the concentration of a chemical in any given tissue over time. epa.gov For a compound like this compound, a PBPK model can be developed to predict its biotransformation, estimate the internal dose in specific target organs, and extrapolate findings from animal studies to humans by adjusting physiological parameters. epa.govnih.gov

Table 3: Overview of In Silico Methodologies

| Methodology | Objective | Key Inputs | Primary Output | Reference |

|---|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a ligand to a target enzyme. | 3D structures of ligand and protein. | Binding energy scores (e.g., kcal/mol), interaction poses. | jbcpm.comnih.govnih.gov |

| PBPK Modeling | Predict the ADME and tissue-specific concentration of a chemical. | Physiological parameters (organ volume, blood flow), chemical-specific data (metabolism rates). | Time-course concentration profiles of the compound and its metabolites in various tissues. | wikipedia.orgepa.govnih.gov |

Reaction Mechanism Modeling and Quantum Chemical Calculations

The elucidation of the intricate reaction mechanisms of chemical compounds has been significantly advanced by the application of computational chemistry. For molecules like this compound, which belongs to the broader class of N-nitroso compounds, theoretical modeling provides invaluable insights into their reactivity, stability, and potential transformation pathways. These computational approaches allow for the investigation of transient species and high-energy transition states that are often difficult or impossible to observe experimentally.

Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal tools in this context. researchgate.netrsc.org DFT methods, with functionals like B3LYP or wb97xD and basis sets such as 6-311++G(d,p), are frequently employed to model the electronic structure and predict the geometric parameters of the molecule. nih.govresearchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of the molecule's most stable conformation. For N-nitroso compounds, the geometry of the N-nitrosamine moiety is of particular interest, as its planarity and the rotational barrier around the N-N bond can critically influence biological activity. iaea.org

A primary focus of quantum chemical calculations for N-nitroso compounds is the modeling of their decomposition and activation pathways. frontiersin.orgnih.gov It is widely accepted that many N-nitroso compounds exert their biological effects after metabolic activation. Theoretical studies can map out the entire reaction coordinate for such transformations, calculating the free energy changes (ΔG), reaction enthalpies (ΔH), and activation energy barriers for each step. frontiersin.orgnih.gov

For a compound like this compound, a plausible decomposition pathway that could be modeled involves the cleavage of the N-nitroso bond or the ester group. Quantum chemical calculations can predict the energetics of these bond fissions, either through homolytic or heterolytic mechanisms. The calculations can identify the most probable pathway by comparing the energy barriers of various potential routes. For instance, the decomposition of related N-nitrosoureas has been examined to identify the most likely biodegradation pathways based on reaction enthalpies, confirming them as S_N1 reagents. nih.gov

The modeling process typically involves:

Geometry Optimization: Calculating the lowest energy structure of the reactant, products, and any intermediates.

Transition State Search: Identifying the highest energy point along the lowest energy reaction path connecting reactants and products. This is the transition state, and its energy determines the activation barrier of the reaction.

Frequency Calculation: Confirming the nature of the stationary points (i.e., whether they are minima or transition states) and calculating the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

These calculations can provide detailed information on the formation of reactive intermediates, such as diazonium ions or carbocations, which are often implicated in the reactivity of N-nitroso compounds. frontiersin.orgnih.gov The stability of these intermediates is a crucial factor; for example, computational studies have shown that non-carcinogenic nitrosamines tend to form stable carbocations that react preferentially with water, whereas carcinogenic ones form intermediates that are more likely to react with biological nucleophiles like DNA. nih.govresearchgate.net

The influence of the solvent on the reaction mechanism is another critical aspect that can be investigated using computational models, such as the Polarizable Continuum Model (PCM). researchgate.net These models simulate the effect of a solvent environment (like water) on the energetics of the reaction, providing a more realistic prediction of reaction rates and pathways under physiological conditions.

Below is a representative data table illustrating the types of energetic parameters that are typically calculated in quantum chemical studies of N-nitroso compound reactions. The values presented are hypothetical for this compound, based on findings for analogous compounds. nih.govresearchgate.net

Table 1: Hypothetical Calculated Energetic Parameters for Proposed Decomposition Steps of this compound

| Proposed Reaction Step | Intermediate/Product | Parameter | Calculated Value (kcal/mol) |

|---|---|---|---|

| Initial N-N Bond Homolysis | 1-Naphthyl-N-propyl-carbamoyl radical + •NO | ΔH (Enthalpy) | +35.5 |

| ΔG‡ (Activation Free Energy) | +42.0 | ||

| Hydrolytic Cleavage of Ester | N-propyl-N-nitrosocarbamic acid + 1-Naphthol | ΔH (Enthalpy) | +5.2 |

| ΔG‡ (Activation Free Energy) | +18.5 | ||

| Decarboxylation of Carbamic Acid Intermediate | N-Nitrosopropylamine + CO₂ | ΔH (Enthalpy) | -15.0 |

| ΔG‡ (Activation Free Energy) | +12.8 |

Such detailed computational investigations provide a molecular-level understanding of the chemical behavior of this compound, guiding further experimental studies and helping to predict its potential reactivity in various environments.

Future Directions and Research Gaps in 1 Naphthyl N Propyl N Nitrosocarbamate Studies

Unraveling Underexplored Metabolic Pathways and Metabolite Identification

A foundational step in characterizing the biological activity of 1-Naphthyl-N-propyl-N-nitrosocarbamate is to elucidate its metabolic pathways. Currently, there is a lack of published data on how this compound is processed in biological systems. Future research should focus on identifying the enzymes responsible for its metabolism and characterizing the resulting metabolites. In vitro studies using liver microsomes from different species, including humans, would provide initial insights into phase I and phase II metabolic reactions.

Subsequent in vivo studies in animal models would be crucial to confirm these pathways and identify any species-specific differences. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be instrumental in identifying and quantifying novel metabolites in various biological matrices like urine, feces, and blood.

Table 1: Proposed Areas of Investigation for Metabolic Pathways

| Research Area | Experimental Approach | Expected Outcome |

| Phase I Metabolism | Incubation with cytochrome P450 enzymes | Identification of oxidative metabolites |

| Phase II Metabolism | Incubation with UDP-glucuronosyltransferases and sulfotransferases | Identification of conjugated metabolites |

| In Vivo Metabolism | Administration to animal models followed by metabolite profiling | Comprehensive understanding of metabolic fate |

| Metabolite Identification | High-resolution mass spectrometry and NMR spectroscopy | Structural elucidation of novel metabolites |

Comprehensive Characterization of Novel DNA and Protein Adducts

N-nitroso compounds are known to be alkylating agents that can form adducts with cellular macromolecules like DNA and proteins. nih.gov The formation of such adducts is a critical event in the initiation of carcinogenesis. A significant research gap exists in the identification and characterization of DNA and protein adducts formed by this compound.

Future studies should employ sensitive techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify specific DNA adducts in target tissues following exposure to the compound. The identification of the exact chemical structures of these adducts is paramount. Similarly, the investigation of protein adducts, particularly with abundant proteins like albumin and hemoglobin, could serve as valuable biomarkers of exposure. Research has shown that protein adducts can sometimes be found at higher concentrations and have greater stability than DNA adducts, making them potentially more sensitive dosimeters. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Molecular Perturbations

To gain a holistic view of the biological effects of this compound, an integrated multi-omics approach is necessary. This involves the simultaneous analysis of the transcriptome, proteome, and metabolome of cells or tissues exposed to the compound. Such an approach can reveal the complex network of molecular perturbations that occur in response to exposure. nih.gov

Transcriptomic analysis (e.g., RNA-sequencing) can identify changes in gene expression, while proteomics can reveal alterations in protein levels and post-translational modifications. Metabolomics can provide a snapshot of the metabolic state of the system. nih.gov Integrating these datasets can help to construct a systems-level model of the compound's mechanism of action and identify key pathways and biological processes that are disrupted.

Development of Advanced Predictive Mechanistic Models for Compound Behavior

The development of predictive mechanistic models can aid in forecasting the biological behavior of this compound and assessing its potential risks. These models integrate physicochemical properties with biological data to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its toxicodynamic effects.

By combining in vitro data on metabolism and adduct formation with in vivo pharmacokinetic data, it is possible to build physiologically based pharmacokinetic (PBPK) models. These models can be used to extrapolate findings from animal studies to humans and to predict tissue-specific concentrations of the parent compound and its active metabolites. Furthermore, combining mechanistic and statistical models can lead to more reliable predictions. aaai.orgplos.org Such models are valuable tools for regulatory risk assessment. ugent.be

Exploration of Long-Term Molecular Consequences of DNA Damage by the Compound

The formation of DNA adducts by this compound has the potential to lead to mutations if not repaired, which can have long-term consequences, including the development of cancer. A critical area for future research is to investigate the long-term molecular consequences of the DNA damage induced by this compound.

This includes studying the types of mutations that arise from its specific DNA adducts and investigating the efficiency and fidelity of DNA repair pathways in removing these adducts. Long-term studies in animal models are necessary to assess the carcinogenic potential of this compound and to correlate the observed tumors with the specific mutational signatures induced by the compound. Understanding these long-term effects is essential for a complete assessment of the health risks associated with exposure.

Q & A

Basic Research Questions

What are the validated analytical methods for detecting and quantifying 1-Naphthyl-N-propyl-N-nitrosocarbamate in environmental or biological samples?

Methodological Answer:

- Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): EPA Method 607 is a widely accepted protocol for nitrosamine analysis. This method involves sample extraction using dichloromethane, cleanup via silica gel chromatography, and quantification via GC-NPD with a detection limit of ~1 µg/L .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For complex matrices (e.g., biological fluids), LC-MS/MS offers higher specificity. Use isotopically labeled analogs (e.g., deuterated nitrosamines) as internal standards to correct for matrix effects .

- Critical Considerations: Ensure acidic pH during extraction to stabilize the nitrosamine group and prevent degradation .

How can researchers ensure the stability of this compound during experimental storage and handling?

Methodological Answer:

- Storage Conditions: Store at ≤−20°C in amber glass vials to minimize photolytic degradation. Add stabilizers like ascorbic acid (0.1% w/v) to aqueous solutions to inhibit nitrosamine breakdown .

- Handling Protocols: Avoid prolonged exposure to UV light and basic pH (>8), which accelerate decomposition. Use inert atmospheres (e.g., nitrogen) during lyophilization .

What synthetic routes are reported for this compound, and what are their yields and purity challenges?

Methodological Answer:

- Nitrosation of Precursors: React 1-naphthyl-N-propylcarbamate with sodium nitrite under acidic conditions (HCl, pH 2–3) at 0–4°C. Typical yields range from 60–75%, with impurities including unreacted amine and diazo byproducts .

- Purification: Use silica gel column chromatography (hexane:ethyl acetate, 4:1) followed by recrystallization in ethanol to achieve ≥95% purity. Confirm identity via <sup>1</sup>H NMR (characteristic NO group proton at δ 3.8–4.2 ppm) and FTIR (N-NO stretch at ~1480 cm⁻¹) .

Advanced Research Questions

How can contradictory data on the metabolic activation of this compound in different in vitro models be resolved?

Methodological Answer:

- Model Selection: Compare metabolic pathways across liver microsomes (human vs. rodent) and cytochrome P450 isoforms (e.g., CYP2A6, CYP2E1). Use selective inhibitors (e.g., disulfiram for CYP2E1) to identify primary activation enzymes .

- Data Harmonization: Normalize activity to protein content and control for inter-lab variability in NADPH-cytochrome P450 reductase levels. Cross-validate findings using LC-MS/MS-based metabolite profiling .

What experimental strategies are recommended to investigate the genotoxic mechanisms of this compound?

Methodological Answer:

- DNA Adduct Profiling: Use <sup>32</sup>P-postlabeling or high-resolution mass spectrometry to characterize adducts (e.g., O<sup>6</sup>-alkylguanine). Include positive controls (e.g., N-nitrosodimethylamine) and repair-deficient cell lines (e.g., XPA−/−) to assess repair kinetics .

- Comet Assay Optimization: Treat cells at sub-cytotoxic concentrations (IC10) and include oxidative stress inhibitors (e.g., TEMPOL) to distinguish direct DNA damage from secondary ROS effects .

How can researchers address discrepancies in reported carcinogenic potency of this compound across animal studies?

Methodological Answer:

- Dose-Response Reanalysis: Apply benchmark dose (BMD) modeling instead of NOAEL/LOAEL thresholds to account for inter-study variability in exposure duration and species-specific pharmacokinetics .

- Cofactor Analysis: Control for dietary nitrite/precursor levels in animal feed, which influence endogenous nitrosation and confound potency estimates .

Safety and Compliance

What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and NIOSH-approved respirators with N95 filters. Conduct operations in a fume hood with ≥100 ft/min face velocity .

- Spill Management: Deactivate spills with 10% ascorbic acid in 1 M HCl before absorption with vermiculite. Dispose as hazardous waste (EPA P-listed, U163) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.